6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxybicyclo[320]heptane-3-carboxylic acid is a bicyclic compound with the molecular formula C9H14O3 It is characterized by a unique bicyclo[320]heptane structure, which includes a methoxy group at the 6th position and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This method allows for the formation of the bicyclic structure with high diastereoselectivity. The reaction is often catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methylbicyclo[3.2.0]heptane: Similar bicyclic structure but with a methyl group instead of a methoxy group.
6-Methylenebicyclo[3.2.0]heptane: Similar structure with a methylene group.
Uniqueness
6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-12-8-4-5-2-6(9(10)11)3-7(5)8/h5-8H,2-4H2,1H3,(H,10,11) |
InChI Key |
ZYUSJOFZLGFEMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2C1CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.